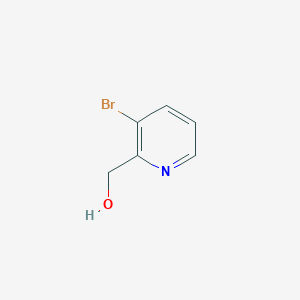

(3-Bromopyridin-2-yl)methanol

Description

Significance and Context of Halogenated Pyridine (B92270) Derivatives in Organic Chemistry

Halogenated pyridines are a class of organic compounds that have garnered considerable attention in the field of organic chemistry. benthambooks.comacs.org The pyridine ring is a common motif in a vast array of pharmaceuticals, agrochemicals, and ligands for metal complexes. The introduction of a halogen atom, such as bromine, onto the pyridine ring significantly alters its electronic properties and reactivity. This modification can enhance the biological activity of the parent molecule and provides a reactive handle for further chemical transformations.

The presence of a halogen on the electron-deficient pyridine ring makes it susceptible to nucleophilic aromatic substitution reactions, a key strategy for introducing various functional groups. benthambooks.comnih.gov Furthermore, the carbon-halogen bond can participate in a variety of powerful cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high regioselectivity. nih.gov These reactions are fundamental to modern synthetic chemistry, allowing for the efficient construction of complex molecular frameworks from simpler, readily available starting materials. The development of new methods for the selective halogenation of pyridines remains an active area of research, highlighting the importance of these compounds as synthetic intermediates. nih.govmountainscholar.org

Overview of (3-Bromopyridin-2-yl)methanol as a Key Intermediate

This compound stands out as a particularly useful building block due to the strategic placement of its functional groups. The bromine atom at the 3-position and the hydroxymethyl group at the 2-position of the pyridine ring offer orthogonal reactivity, allowing for selective transformations at either site. The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a wide range of subsequent reactions.

The bromine atom, on the other hand, can be displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This dual reactivity makes this compound a valuable precursor for the synthesis of highly substituted and functionalized pyridine derivatives. These derivatives are often key components of biologically active molecules, including enzyme inhibitors and receptor modulators.

Below is a table summarizing the key properties of this compound:

| Property | Value | Reference |

| CAS Number | 52378-64-0 | bldpharm.comambeed.com |

| Molecular Formula | C6H6BrNO | ambeed.com |

| Molecular Weight | 188.02 g/mol | ambeed.com |

| Physical Form | Solid | |

| IUPAC Name | (3-bromo-2-pyridinyl)methanol | |

| InChI Key | FTTLCYCJDYIEFO-UHFFFAOYSA-N | ambeed.com |

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a focused and comprehensive overview of the chemical significance of this compound in academic and industrial research. The subsequent sections will delve into the synthetic applications of this compound, highlighting its role as a key intermediate in the construction of more complex molecules. The discussion will be strictly limited to the chemical transformations and synthetic utility of this compound and its derivatives. This article will not cover any information related to dosage, administration, or the safety and adverse effect profiles of any compounds. The aim is to present a scientifically accurate and authoritative account of the chemical value of this important building block, supported by detailed research findings and relevant data.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromopyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTLCYCJDYIEFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20554434 | |

| Record name | (3-Bromopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52378-64-0 | |

| Record name | (3-Bromopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20554434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromopyridin 2 Yl Methanol

Established Synthetic Routes

Conventional synthetic methods for (3-Bromopyridin-2-yl)methanol often rely on multi-step sequences involving functional group transformations on pre-functionalized pyridine (B92270) rings. These pathways, while established, may involve harsh reagents or challenging reaction conditions.

Conventional Reaction Pathways

A primary conventional route to this compound involves the reduction of a corresponding carbonyl compound, such as an aldehyde or an ester. For instance, 3-bromo-2-formylpyridine (B112598) can be reduced to the target alcohol. While specific conditions for this exact transformation are not extensively detailed in readily available literature, analogous reductions of similar pyridine aldehydes are well-documented. For example, the reduction of 6-bromo-3-fluoropicolinaldehyde to (6-bromo-3-fluoropyridin-2-yl)methanol (B1442465) is achieved using a reducing agent like sodium borohydride (B1222165) in a suitable solvent. chemicalbook.com This suggests a similar approach for the reduction of 3-bromo-2-formylpyridine.

Another established pathway involves the use of organometallic reagents. The lithiation of 3-bromopyridine (B30812) followed by reaction with a suitable electrophile, such as formaldehyde, could theoretically yield the desired product. However, the stability of the lithiated intermediate can be a concern, potentially leading to the formation of pyridyne and other side products. dur.ac.uk

Role of Precursors (e.g., 2,5-Dibromopyridine (B19318), 3-Bromopyridine) in Synthesis

2,5-Dibromopyridine also serves as a versatile precursor. Through regioselective metal-halogen exchange, typically using a Grignard reagent like isopropylmagnesium chloride lithium chloride complex (Turbo Grignard), the bromine at the 2-position can be selectively exchanged. mdpi.comresearchgate.net The resulting Grignard reagent can then be reacted with an appropriate electrophile to introduce the hydroxymethyl group. For instance, reaction with paraformaldehyde would yield the desired alcohol. This method has been successfully employed for the synthesis of related compounds, such as (6-bromopyridin-2-yl)(phenyl)methanol (B71518) from 2,6-dibromopyridine (B144722) and benzaldehyde. mdpi.com Stille coupling of 2,5-dibromopyridine is another method used to synthesize brominated bipyridines, highlighting its utility in forming new carbon-carbon bonds. chemicalbook.com

| Precursor | Reagent(s) | Intermediate | Product | Yield | Reference(s) |

| 3,5-Dibromopyridine | i-PrMgCl·LiCl, then SO₂Cl₂, then t-BuNH₂ | 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide | 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide | 87-91% | sci-hub.se |

| 2,6-Dibromopyridine | i-PrMgCl·LiCl, then Benzaldehyde | (6-Bromopyridin-2-yl)magnesiopyridine | (6-Bromopyridin-2-yl)(phenyl)methanol | 89% | mdpi.com |

| 2,5-Dibromopyridine | CuCN, NaCN | - | 2-Cyano-5-bromopyridine | 82% | unam.mx |

Reductive Processes (e.g., Catalytic Hydrogen Reduction of Cyanopyridines)

The catalytic reduction of a cyanopyridine precursor represents a viable route to the corresponding aminomethylpyridine, which could then be further modified. More directly, the reduction of a pyridine carboxaldehyde is a common method for synthesizing pyridyl methanols. While catalytic hydrogen reduction is a powerful tool for many transformations, its application to the direct synthesis of this compound from a suitable precursor like 3-bromo-2-cyanopyridine (B14651) is not straightforward. The reduction of the cyano group typically yields an amine. However, the reduction of an aldehyde group is a standard procedure. For example, 2-methyl-3-nitropyridine (B124571) can be reduced to 2-methyl-3-aminopyridine using Pd/C as a catalyst with high yields. google.comrsc.org This highlights the utility of catalytic hydrogenation in modifying pyridine rings, which could be adapted for the reduction of a suitable carbonyl precursor to this compound.

Advanced and Novel Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of more efficient and versatile methods for the synthesis of pyridine derivatives, including those that could be adapted for the preparation of this compound.

Microwave-Assisted Synthesis for 3-Amino-5-bromopyridine (B85033) Derivatives and Potential Adaptations

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates and improve yields. chim.it While a direct microwave-assisted synthesis of this compound is not explicitly reported, the successful application of this technology to related structures suggests its potential. For example, the synthesis of 3-amino-5-bromopyridine derivatives has been efficiently achieved through microwave-assisted amination of 3,5-dibromopyridine. mdpi.comworldwidejournals.com This approach avoids the need for metal catalysts and harsh thermal conditions. Similarly, microwave irradiation has been used to synthesize various heterocyclic compounds, including trazodone (B27368) derivatives, by facilitating nucleophilic substitution reactions. mdpi.com These examples demonstrate the potential for adapting microwave-assisted protocols to the synthesis of this compound, possibly by accelerating the reaction of a bromopyridine precursor with a hydroxymethylating agent.

| Reactants | Conditions | Product | Yield | Reference(s) |

| 2-Bromopyridine (B144113), Semicarbazide hydrochloride | Microwave, 2-ethoxyethanol, H₂SO₄, 2 min | 2-Hydrazinopyridine intermediate | - | mdpi.com |

| 1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine, 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one | Microwave, K₂CO₃, TBAB, ACN, 80 s | Trazodone | 92% | mdpi.com |

| Aryl halides, Diethyl malonate | Microwave, Cu(OTf)₂, 2-picolinic acid, Cs₂CO₃, Toluene (B28343), 30 min | α-Aryl malonates | up to 91% | researchgate.net |

Palladium-Catalyzed Reactions in Pyridine Synthesis and Derivatization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a powerful toolkit for the functionalization of pyridine rings. acs.orgacs.orgmdpi.com

Palladium-Catalyzed Formylation: A significant advancement is the palladium-catalyzed formylation of aryl and heterocyclic halides using carbon monoxide and hydrogen. datapdf.comnih.gov This method allows for the direct introduction of a formyl group, which can then be readily reduced to the desired methanol (B129727). For example, 3-bromopyridine has been successfully formylated using a palladium catalyst. datapdf.com The resulting 3-bromo-2-formylpyridine is a direct precursor to this compound.

Palladium-Catalyzed Hydroxymethylation: Another innovative approach is the direct hydroxymethylation of aryl halides. Suzuki-Miyaura cross-coupling reactions of aryl halides with potassium acetoxymethyltrifluoroborate, using a palladium catalyst, can afford the corresponding benzylic alcohols in good yields. organic-chemistry.orgnih.gov This method has been shown to be effective for a range of aryl and heteroaryl halides and is compatible with various functional groups. Applying this methodology to 3-bromopyridine could provide a direct and efficient route to this compound.

| Reactant | Coupling Partner | Catalyst System | Product | Yield | Reference(s) |

| 3-Bromopyridine | CO/H₂ | Dihalobis(triphenylphosphine)palladium(II) | 3-Pyridinecarboxaldehyde | Good | datapdf.com |

| Aryl Halides/Triflates | Potassium acetoxymethyltrifluoroborate | Pd(dba)₂ / Ru-phos | Aryl/Heteroaryl Methanol | Moderate to Excellent | organic-chemistry.orgnih.gov |

| Aryl Halides | Isocyanides, Diamines | PdCl₂·dppf·CH₂Cl₂ or PdCl₂/dppp | 2-Aryl-2-imidazolines | up to 96% | acs.org |

Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. wikipedia.orgslideshare.net This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. wikipedia.org In the context of synthesizing pyridine derivatives, this strategy is highly effective. For instance, various arylboronic acids can be coupled with bromopyridines to yield functionalized pyridine compounds. mdpi.combohrium.com

The general mechanism of the Suzuki reaction involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.orgslideshare.net The reaction's versatility allows for the use of a wide range of functional groups, making it a valuable tool in complex molecule synthesis. mdpi.com

Table 1: Key Features of the Suzuki-Miyaura Reaction

| Feature | Description |

| Catalyst | Typically a palladium(0) complex. wikipedia.org |

| Reactants | An organohalide (e.g., bromopyridine) and an organoboron compound (e.g., arylboronic acid). wikipedia.orgmdpi.com |

| Key Steps | Oxidative addition, transmetalation, reductive elimination. wikipedia.org |

| Advantages | Mild reaction conditions, tolerance of various functional groups, and good yields. slideshare.netmdpi.com |

The synthesis of substituted pyridines, such as those derived from 3-bromopyridine, can be achieved with high efficiency using this method. nih.govresearchgate.netbeilstein-journals.org For example, the coupling of 3-pyridyl triflates with alkenyl pinacol (B44631) boronates, catalyzed by a palladium complex, proceeds in good to excellent yields. nih.gov

Goldberg Reaction for C-N Bond Formation with Bromopyridines

The Goldberg reaction provides an effective route for the formation of carbon-nitrogen (C-N) bonds, particularly in the amination of aryl halides. This copper-catalyzed reaction has been successfully applied to the synthesis of N-substituted aminopyridines from 2-bromopyridine. mdpi.com The process can be highly efficient, affording high yields even on a multigram scale. mdpi.comresearchgate.net

A common catalytic system for the Goldberg reaction involves copper(I) iodide (CuI) and a ligand such as 1,10-phenanthroline (B135089). mdpi.comresearchgate.net This system has proven effective for the coupling of 2-bromopyridine with various secondary amides. mdpi.comresearchgate.net While N,N'-dimethylethylenediamine (DMEDA) is another popular ligand, 1,10-phenanthroline is often more effective, especially with sterically hindered or less reactive amides. mdpi.com

Table 2: Comparison of Ligands in the Goldberg Reaction of 2-Bromopyridine

| Ligand | Efficacy |

| 1,10-Phenanthroline | Generally more effective, especially for sterically hindered amides. mdpi.com |

| N,N'-Dimethylethylenediamine (DMEDA) | A popular alternative, but may be less effective in certain cases. mdpi.com |

Copper-Catalyzed Synthetic Protocols for Halogenated Pyridines

Copper-catalyzed reactions are pivotal in the synthesis of halogenated pyridines and their derivatives. These protocols offer a range of transformations, including C-N bond formation and halogenation. The Ullmann condensation, a classic copper-catalyzed reaction, has been significantly improved over the years for the N-arylation of aryl halides. rsc.orgrsc.org

Inexpensive and readily available ligands, such as ethylene (B1197577) glycol, can significantly accelerate the rate of copper-salt-catalyzed C-N bond formation reactions. rsc.orgrsc.org The choice of ligand is crucial; for instance, 1,2-diol ligands like ethylene glycol are more effective than 1,3-diols in stabilizing the copper complex. rsc.orgrsc.org Copper catalysts are also employed in the direct halogenation of C-H bonds in pyridine derivatives. beilstein-journals.org Furthermore, copper(I) chloride can catalyze the addition of polyhaloacetonitriles to olefins for the synthesis of halogenated pyridines. acs.org

Novel copper-catalyzed tandem reactions have been developed for the synthesis of complex pyridine derivatives, such as alkynyl imidazopyridinyl selenides. beilstein-journals.org These one-pot syntheses can proceed under aerobic conditions and offer a route to a variety of functionalized heterocycles. beilstein-journals.org

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles is increasingly important in the design of synthetic routes for pyridine derivatives. These principles aim to minimize waste, reduce energy consumption, and use less hazardous substances. numberanalytics.comrasayanjournal.co.in

Key green chemistry approaches in pyridine synthesis include:

Use of Catalysts: Transition metal catalysts and biocatalysts can improve reaction efficiency and selectivity, thereby reducing waste. numberanalytics.comrasayanjournal.co.in

Microwave-Assisted and Ultrasonic Synthesis: These techniques can lead to shorter reaction times and higher yields. rasayanjournal.co.innih.gov

Use of Greener Solvents: Ionic liquids are considered environmentally friendly alternatives to traditional volatile organic solvents due to their low volatility and recyclability. benthamscience.com

Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules from simple precursors in a single step, minimizing waste and improving atom economy. samipubco.com

These sustainable methods not only offer environmental benefits but can also be financially advantageous due to higher yields and simplified purification processes. rasayanjournal.co.in

Chemo- and Regioselectivity in Synthetic Transformations

Chemo- and regioselectivity are critical considerations in the synthesis of substituted pyridines. The ability to control where a reaction occurs on the pyridine ring allows for the precise construction of target molecules.

For instance, in the dearomative [4+2] cycloaddition of pyridines, the substituents on the pyridine ring can influence the regioselectivity of the reaction based on steric and electronic effects. mdpi.com Similarly, the lithiation of halopyridines can be directed to a specific position, enabling the synthesis of ortho-disubstituted pyridines. researchgate.net

Titanacyclopropanes have been shown to react with pyridine N-oxides with high regioselectivity, leading to C2-H alkylation. researchgate.net This method allows for the introduction of complex alkyl groups onto the pyridine ring. The choice of catalyst and reaction conditions can also dictate the outcome of a reaction, as seen in the copper-catalyzed reactions of saturated ketones which can be directed to produce specific pyridine derivatives. nih.gov

Derivatization Strategies from this compound

Once synthesized, this compound can serve as a versatile starting material for a variety of derivatives through functional group interconversions.

Functional Group Interconversions on the Hydroxymethyl Group

The hydroxymethyl group at the 2-position of this compound is a key site for further chemical modifications. This primary alcohol can undergo a range of functional group interconversions. vanderbilt.eduimperial.ac.ukscribd.com

Common transformations include:

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidizing agent determines the final product. For example, milder reagents like Collins' reagent (CrO3-pyridine complex) or pyridinium (B92312) dichromate (PDC) can selectively oxidize primary alcohols to aldehydes, while stronger oxidants like Jones' reagent (CrO3/H2SO4/acetone) will typically lead to the carboxylic acid. imperial.ac.uk

Conversion to Halides: The alcohol can be converted to a good leaving group, such as a halide (e.g., bromide or chloride), which can then be displaced by various nucleophiles. vanderbilt.edu

Alkylation: Alkylation of the hydroxylamine (B1172632) derived from the parent compound can be used to introduce further complexity. nih.gov

The deuterium-labeled version of this compound is also available for use in tracer studies during drug development. medchemexpress.com

Table 3: Common Functional Group Interconversions of a Primary Alcohol

| Reaction | Reagent(s) | Product |

| Oxidation to Aldehyde | Collins' reagent, PDC imperial.ac.uk | Aldehyde |

| Oxidation to Carboxylic Acid | Jones' reagent imperial.ac.uk | Carboxylic Acid |

| Conversion to Alkyl Halide | PBr3, SOCl2 scribd.com | Alkyl Halide |

These derivatization strategies highlight the utility of this compound as a versatile building block in the synthesis of more complex and potentially biologically active molecules.

Reactions Involving the Bromine Substituent for Further Functionalization

The bromine atom at the 3-position of the pyridine ring in this compound is a versatile functional group that serves as a key handle for introducing a wide array of molecular complexities. This substituent readily participates in various transition metal-catalyzed cross-coupling reactions and other transformations, allowing for the synthesis of diverse and elaborate pyridine derivatives. The strategic location of the bromine, adjacent to the hydroxymethyl group, can also influence the reactivity and regioselectivity of these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine substituent of this compound makes it an excellent substrate for several of these transformations.

The Suzuki-Miyaura coupling reaction is a highly effective method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. preprints.orgresearchgate.net This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. preprints.org For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position of the pyridine ring.

The general scheme involves the reaction of this compound with an appropriate boronic acid (R-B(OH)₂) to yield a 3-substituted-(2-hydroxymethyl)pyridine derivative. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be adapted for sterically hindered or electronically demanding substrates. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Bromopyridine Derivatives

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Product Type | Yield | Reference |

| 3-Bromopyridine | Arylboronic acid | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 3-Arylpyridine | Good to Excellent | beilstein-journals.org |

| 2-Bromo-5-nitropyridine | Boc-piperazine substituted phenylboronic acid pinacol ester | Not specified | Not specified | Not specified | Substituted nitrobiphenyl | Not specified | gre.ac.uk |

| 3-Bromopyridine | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)pyridine | Smooth reaction | beilstein-journals.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. acsgcipr.orgjk-sci.com This reaction is a powerful tool for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. acs.org Using this compound as the substrate, various primary or secondary amines can be coupled to the pyridine ring at the C3 position.

The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. jk-sci.com The selection of the ligand is critical and often involves bulky, electron-rich phosphines to facilitate the catalytic cycle. jk-sci.com

Table 2: General Conditions for Buchwald-Hartwig Amination

| Component | Examples | Purpose | Reference |

| Aryl Halide | Aryl Bromides, Chlorides, Iodides | Substrate providing the aryl group | acsgcipr.org |

| Amine | Primary or Secondary Amines | Nucleophile providing the nitrogen group | acsgcipr.org |

| Catalyst | Pd(0) or Pd(II) complexes (e.g., [Pd₂(dba)₃]) | Facilitates the C-N bond formation | jk-sci.comchemspider.com |

| Ligand | Phosphines (e.g., BINAP, DPPF, XANTPHOS) | Stabilizes and activates the palladium catalyst | jk-sci.com |

| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₂CO₃) | Deprotonates the amine and facilitates reductive elimination | jk-sci.com |

| Solvent | Aprotic solvents (e.g., Toluene, Dioxane) | Reaction medium | jk-sci.comchemspider.com |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper co-catalyst. scirp.org This reaction is the most common method for synthesizing alkynyl-substituted aromatic compounds. researchgate.net For this compound, this allows for the direct attachment of an alkyne moiety to the pyridine core, creating a versatile intermediate for further synthetic transformations.

Studies have shown that 2-amino-3-bromopyridines react efficiently with various terminal alkynes under Sonogashira conditions to give 2-amino-3-alkynyl pyridines in high yields. scirp.org Similar reactivity is expected for this compound. Copper-free versions of the Sonogashira reaction have also been developed to circumvent issues related to homocoupling of the alkyne. beilstein-journals.orgcapes.gov.br

Table 3: Conditions for Sonogashira Coupling of Bromopyridines

| Substrate | Alkyne | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

| 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100°C | Up to 96% | scirp.org |

| Aryl Bromides | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | Not specified | Good to Excellent | beilstein-journals.org |

Cyanation

The introduction of a nitrile (cyano) group via the substitution of the bromine atom is another important functionalization pathway. This transformation is valuable as the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. Copper-mediated cyanation reactions are a common method for this purpose. For instance, aryl bromides can be converted to the corresponding nitriles using potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as the cyanide source, catalyzed by a copper salt in the presence of a ligand. alberts.edu.in

Metal-Halogen Exchange

The bromine atom on the pyridine ring can undergo metal-halogen exchange with organometallic reagents, such as Grignard reagents or organolithium compounds, to form a new organometallic pyridine species. This intermediate is highly nucleophilic and can react with a wide range of electrophiles to introduce different functional groups. For example, bromine-magnesium exchange using reagents like isopropylmagnesium chloride (iPrMgCl) on bromopyridines allows for the formation of pyridyl Grignard reagents at room temperature. researchgate.net These can then be trapped with electrophiles like aldehydes, ketones, or CO₂ to yield functionalized pyridines. researchgate.net The use of "Turbo Grignard" reagents (e.g., isopropylmagnesium chloride lithium chloride complex) has been shown to be effective for metal-halogen exchange on dibromopyridines, leading to functionalized bromopyridine products under milder conditions than those requiring organolithium reagents at cryogenic temperatures. mdpi.comsemanticscholar.org

Reactivity and Reaction Mechanisms of 3 Bromopyridin 2 Yl Methanol

Reactivity at the Pyridine (B92270) Ring

The reactivity of (3-Bromopyridin-2-yl)methanol is largely governed by the electronic characteristics of the pyridine ring. The nitrogen atom in the ring acts as an electron-withdrawing group, rendering the ring electron-deficient. This general deactivation influences its susceptibility to both nucleophilic and electrophilic attacks. The positions of the bromo and hydroxymethyl substituents further modulate this reactivity, directing the outcomes of various reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for electron-poor aromatic systems, such as pyridine derivatives. chemistrysteps.com In this compound, the bromine atom serves as a leaving group, which can be displaced by a variety of nucleophiles. The electron-withdrawing nature of the pyridine nitrogen atom lowers the electron density of the ring, making it susceptible to attack by nucleophiles. govtpgcdatia.ac.in

The reaction typically proceeds via an addition-elimination mechanism. govtpgcdatia.ac.in In the first step, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. govtpgcdatia.ac.in The negative charge in this intermediate is delocalized, with the pyridine nitrogen atom aiding in its stabilization. The subsequent, faster step involves the departure of the bromide ion, which restores the aromaticity of the ring and yields the substitution product. govtpgcdatia.ac.in

The rate of SNAr reactions in halo-aromatic compounds is influenced by the electronegativity of the halogen, with fluoride (B91410) being the most activating leaving group due to its strong inductive electron-withdrawing effect, which stabilizes the transition state. organicchemistrytutor.com While bromine is a competent leaving group, reactions may require specific conditions to proceed efficiently.

An alternative pathway for some 3-halopyridines involves an elimination-addition mechanism via a highly reactive benzyne-like intermediate, known as a pyridyne. chemistrysteps.comamazonaws.com This mechanism is typically favored by very strong bases, such as sodium amide (NaNH₂). chemistrysteps.com In the case of this compound, this would involve the formation of a 3,4-pyridyne intermediate, which can lead to cine substitution, where the incoming nucleophile attaches to a different position than the one vacated by the leaving group. govtpgcdatia.ac.inamazonaws.com

Electrophilic Aromatic Substitution Reactions

Compared to benzene, pyridine and its derivatives are significantly less reactive towards electrophilic aromatic substitution (EAS). minia.edu.eg The nitrogen atom deactivates the ring by inductively withdrawing electron density and by becoming protonated under the acidic conditions often required for EAS, which further increases its electron-withdrawing effect. minia.edu.eguomustansiriyah.edu.iq

When electrophilic substitution does occur, the substitution pattern is directed by the existing substituents. For this compound, the pyridine nitrogen directs electrophiles primarily to the 3- and 5-positions. However, with the 3-position already occupied by a bromine atom, any potential electrophilic attack would be strongly influenced by the combined directing effects of the bromo and hydroxymethyl groups. The bromine atom is a deactivating but ortho-, para-director, while the hydroxymethyl group is a weakly deactivating ortho-, para-director. The interplay of these factors, along with the inherent deactivation of the pyridine ring, makes predicting the outcome complex, and such reactions generally require harsh conditions to proceed. minia.edu.eg

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are among the most powerful and widely used synthetic methods for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations due to its bromo-substituent. eie.grwiley-vch.dechemie-brunschwig.ch These reactions, often catalyzed by palladium complexes, proceed under relatively mild conditions and tolerate a wide range of functional groups. chemie-brunschwig.ch

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. chemie-brunschwig.chnih.govbohrium.com This reaction is highly valued for the stability and low toxicity of the boron reagents. chemie-brunschwig.ch this compound can be coupled with various aryl and heteroaryl boronic acids to synthesize complex biaryl structures. rsc.org The general mechanism involves a catalytic cycle of oxidative addition of the bromopyridine to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. bohrium.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromopyridine Derivatives

| Bromopyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-(3-Bromopyridin-2-yl)benzo[d]thiazole | 3-Hydroxyphenylboronic acid | Pd(OAc)₂ (Ligand-free) | Na₂CO₃ | Dioxane/H₂O | Good to Excellent | nih.gov |

| 3-Bromopyridine (B30812) | Aryl boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Not Specified | Not Specified | |

| 2,6-Dibromopyridine (B144722) | (2-Bromophenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 75% | bohrium.com |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. acs.org This reaction is a cornerstone of modern medicinal chemistry for synthesizing arylamines. Using this compound as the substrate, various primary or secondary amines can be introduced at the 3-position of the pyridine ring. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base, typically a strong, non-nucleophilic one like sodium tert-butoxide. chemspider.comtcichemicals.com The choice of ligand is crucial for the reaction's success and can range from simple trialkylphosphines to complex biaryl phosphines. tcichemicals.comrsc.org

Table 2: General Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Bromopyridine Substrate | Amine Partner | Catalyst/Ligand | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBut | Toluene | 80 °C | chemspider.com |

| 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ / tBu₃P·HBF₄ | Sodium tert-butoxide | Toluene | Reflux | tcichemicals.com |

| 3-Bromopyridine | Morpholine | Pd(I) Dimer Precatalyst / DavePhos | Not Specified | 1,4-Dioxane | 80-100 °C | rsc.org |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org This method allows for the direct introduction of an alkynyl group onto the pyridine ring of this compound, providing access to a wide range of conjugated systems. nih.gov The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex, followed by reductive elimination. wikipedia.org Copper-free versions of this reaction have also been developed. organic-chemistry.org

Table 3: Examples of Sonogashira Coupling Reactions with Bromopyridine Derivatives

| Halide Substrate | Alkyne Partner | Catalyst/Co-catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / CuI | Et₃N | DMF | 92% | scirp.org |

| Aryl Halides | Terminal Alkynes | NS-MCM-41-Pd / CuI | Et₃N | Toluene | Good to Excellent | nih.gov |

| Aryl Bromides | Terminal Alkynes | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | Not Specified | Not Specified | Good | organic-chemistry.org |

Kumada and Negishi Coupling

Isomerization Reactions (e.g., Base-Catalyzed Aryl Halide Isomerization of 3-Bromopyridines)

Under basic conditions, 3-bromopyridines can undergo isomerization. This process, known as base-catalyzed aryl halide isomerization, can lead to the formation of 4-bromopyridines. rsc.org The reaction is believed to proceed through a pyridyne intermediate. The base, such as potassium hydroxide (B78521) complexed with 18-crown-6 (B118740), deprotonates the pyridine ring, leading to the elimination of HBr and the formation of a highly reactive 3,4-pyridyne. Subsequent addition of HBr (or a proton and bromide ion) can occur at either position, leading to a mixture of 3- and 4-bromopyridine (B75155) isomers. This tandem isomerization and subsequent nucleophilic aromatic substitution can be exploited to achieve 4-selective functionalization of 3-bromopyridines. rsc.org

Reactivity of the Hydroxymethyl Group

The primary alcohol functionality of this compound allows for a range of classical alcohol transformations.

Esterification and Etherification Reactions

Esterification: The hydroxymethyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This reaction is typically catalyzed by a strong acid, such as sulfuric acid. rsc.orguakron.edu A specific example is the formation of ethyl 2-(3-bromopyridin-2-yl)acetate from the corresponding precursor. cymitquimica.com

Etherification: Ethers can be synthesized from the hydroxymethyl group, most commonly via the Williamson ether synthesis. libretexts.org This method involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. libretexts.org

Conversion to Halomethyl Derivatives

The hydroxyl group can be replaced by a halogen atom to form a halomethylpyridine derivative. These compounds are versatile intermediates for further functionalization via nucleophilic substitution. A common method to achieve this is by reaction with a thionyl halide (e.g., thionyl chloride, SOCl₂) or a phosphorus halide. For example, treating the analogous (6-bromopyridin-3-yl)methanol (B45229) with thionyl chloride in dichloromethane (B109758) has been shown to produce 2-bromo-5-(chloromethyl)pyridine (B63763) in high yield. This suggests that this compound would similarly react to form 3-bromo-2-(chloromethyl)pyridine. chemicalbook.com

Dimerization and Polymerization of Pyridinemethanol Derivatives

The self-reaction of pyridinemethanol derivatives, including dimerization and polymerization, presents a pathway to novel chemical structures. These reactions can be initiated under various conditions, sometimes catalyzed by temperature, acids, or bases, and can proceed in the presence or absence of a solvent. innoget.com The resulting products, which can include ethenediol-containing dimers and polymers, are noted for their potential as antioxidants due to their ability to act as free radical scavengers. innoget.com

While direct dimerization studies on this compound are not extensively detailed, related structures demonstrate this reactivity. For instance, the oxidation of 3-amino-6-methyl-pyridin-2-ol using Burkholderia sp. MAK1 cells leads to a product with a molecular mass suggesting that hydroxylation is followed by spontaneous dimerization. nih.gov Similarly, pyridine-2,6-diol is transformed by the same microorganism into a blue pigment, likely through hydroxylation at the 3-position to form pyridine-2,3,6-triol, which then dimerizes. nih.gov Oxidative dimerization is also observed for 2-aminopyridin-3-ol, catalyzed by Burkholderia sp. MAK1, to form 2-amino-3H-dipyrido[3,2-b:2′,3′-e] innoget.comamazonaws.comoxazine-3-one. nih.gov

In the realm of polymer chemistry, pyridinemethanol derivatives serve as monomers for creating functional polymers. For example, 4-pyridinemethanol (B147518) has been used to synthesize polyorganosiloxanes with pyridyl groups in the side chains. researchgate.net These polymers are synthesized by reacting poly(3-chlorocarbonyl propyl methyl siloxane) with the pyridine derivative. researchgate.net The resulting polymers have been investigated for their potential as polymer-metal complex catalysts. researchgate.net

Reactivity of the Bromine Atom

The bromine atom at the C3-position of the pyridine ring is a key site for synthetic modification, participating in a range of transformations.

Halogen Dance Reactions

The halogen dance is a base-induced isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. researchgate.net For 3-bromopyridines, this reaction can be strategically employed to achieve functionalization at positions that are otherwise difficult to access. Base-catalyzed isomerization of 3-bromopyridines can lead to the formation of 4-bromopyridines. amazonaws.com Mechanistic studies suggest that this transformation proceeds through a 3,4-pyridyne intermediate. amazonaws.comrsc.org

The process is typically promoted by a strong base in a suitable solvent. For example, the isomerization of 3-bromopyridine has been observed in the presence of potassium hydroxide ligated with 18-crown-6 in N,N-dimethylacetamide (DMAc). amazonaws.comrsc.org This tandem aryl halide isomerization and selective interception strategy allows for the 4-selective etherification, hydroxylation, and amination of 3-bromopyridines. amazonaws.com The selectivity for 4-substitution is driven by a subsequent facile nucleophilic aromatic substitution (SNAr) reaction on the more reactive 4-halo intermediate. amazonaws.com

The table below summarizes the conditions and outcomes of a base-catalyzed isomerization/etherification of 3-bromopyridine.

Data compiled from studies on base-catalyzed aryl halide isomerization.

Reductive Debromination

Reductive debromination offers a method to replace the bromine atom with a hydrogen atom, providing access to the parent pyridin-2-ylmethanol scaffold from its brominated precursor. This transformation is often achieved using metal-catalyzed reductions.

A successful method for the reductive debromination of a substituted bromopyridine involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a palladium catalyst. unito.it Gratifyingly, stirring (SS,R)-N-(1-(6-bromopyridin-2-yl)-2,2-dimethylpropyl)-4-methylbenzenesulfinamide with NaBH₄ and a catalyst system comprising palladium(II) acetate (B1210297) (Pd(OAc)₂) and triphenylphosphine (B44618) (PPh₃) in the presence of TMEDA resulted in the desired hydrodebromination product. unito.it While initial attempts using catalytic hydrogenation with palladium on carbon or palladium hydroxide at atmospheric pressure were unsuccessful for this substrate, the palladium-catalyzed borohydride reduction proved effective. unito.it

Mechanistic Studies of Key Reactions

Understanding the mechanisms of key reactions involving this compound is crucial for optimizing reaction conditions and extending their synthetic utility.

Role of Catalysts and Ligands in Transition Metal-Catalyzed Reactions

Transition metal-catalyzed cross-coupling reactions are paramount for functionalizing the C-Br bond of this compound. The choice of catalyst and, crucially, the associated ligands, dictates the reaction's efficiency, selectivity, and substrate scope. eie.gr

Nickel-Catalyzed Reactions: Nickel catalysts are also effective, particularly for homo-coupling reactions. The homo-coupling of a bromopyridine derivative to form a 2,2'-bipyridine (B1663995) was achieved using a Ni(0)-catalyst generated in situ from NiCl₂·6H₂O, zinc powder, and PPh₃. unito.it

Copper-Catalyzed Reactions: Copper salts, often used as co-catalysts, can significantly impact reaction outcomes. In some Suzuki couplings of bromopyridines, the addition of CuI has been shown to improve the yield of the desired bipyridine product, although its exact role is not always fully understood. mdpi.com In other systems, copper ions can play a primary role. The synthesis of pyridyl–pyrazole-3-one derivatives was influenced by the presence of Cu(II) ions, leading to the formation of a dinuclear copper complex. mdpi.com

The table below provides examples of catalyst and ligand systems used in reactions of bromopyridines.

Table 2: Catalyst Systems for Cross-Coupling of Bromopyridines

| Reaction Type | Bromopyridine Substrate | Catalyst | Ligand | Additive/Base | Product Type | Ref |

|---|---|---|---|---|---|---|

| Stille Coupling | 3- or 2-Stannylpyridines + Bromopyridines | Cyclopalladated ferrocenylimine (1 mol%) | Tricyclohexylphosphine | CuI, CsF | Bipyridines | mdpi.com |

| Negishi Coupling | 2-Pyridyl zinc halides + Bromopyridines | Pd(dba)₂ | XPhos | - | Bipyridines | mdpi.com |

| Homo-coupling | (SS,R)-6d | NiCl₂·6H₂O / Zn | PPh₃ | - | 2,2'-Bipyridine | unito.it |

Data compiled from reviews and studies on bipyridine synthesis.

Influence of Solvent Systems and Reaction Conditions

The solvent system and other reaction parameters like temperature and reagents are critical variables that can determine the product structure and yield.

Solvent Effects: The choice of solvent can be determinative. In the synthesis of novel pyridyl–pyrazole-3-one derivatives, reacting the same starting material under solvothermal conditions in methanol (B129727) yielded one product, while using a mixed solvent system of acetonitrile (B52724) and ethanol (B145695) produced a different trimeric complex. mdpi.com This highlights that the solvent is not merely a medium but can actively participate in or direct the reaction pathway. mdpi.com In the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine, the reaction in toluene yielded the amide, whereas conducting the reaction in ethyl acetate with a different reagent led to 3-bromoimidazopyridines. rsc.org

Temperature and Reagent Concentration: Temperature is a key parameter for controlling reaction rates and selectivity. In the synthesis of imidazo[1,5-a]pyridine (B1214698) analogs from (3-Bromopyridin-2-yl)(phenyl)methanol, increasing the temperature from ambient to 100 °C and then 150 °C resulted in improved product yields. acs.org Similarly, the concentration and stoichiometry of reagents are crucial. In the base-catalyzed isomerization of 3-bromopyridine, the ratio of the pyridine substrate to the alcohol nucleophile was found to influence the 4- to 3-substitution selectivity. amazonaws.com

The following table details how reaction conditions influence the outcome of a reaction between α-bromoketones and 2-aminopyridine.

Table 3: Influence of Reaction Conditions on Product Formation

| Starting Materials | Catalyst/Reagent | Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| α-Bromoketone + 2-Aminopyridine | I₂ / TBHP | Toluene | N-(Pyridin-2-yl)amide | 75 | rsc.org |

Data compiled from a study on the chemodivergent synthesis of pyridine derivatives. rsc.org

Stereochemical Aspects of Reactions

The stereochemistry associated with reactions of this compound and its precursors is a critical aspect of its application in synthesis. While the parent molecule is achiral, the introduction or presence of stereocenters, particularly at the carbinol carbon, is governed by the principles of enantioselective and diastereoselective synthesis. Research has focused on controlling these outcomes, primarily through the asymmetric reduction of prochiral ketones and the diastereoselective functionalization of related pyridine derivatives.

A key method for establishing a chiral center at the carbinol position is the asymmetric reduction of the corresponding ketone. For instance, the reduction of N-sulfinylketimines derived from substituted 2-acetylpyridines provides a pathway to chiral 1-(pyridin-2-yl)ethylamines with high diastereoselectivity. In a relevant study, the reduction of 4-methyl-N-[1-(6-bromopyridin-2-yl)ethylidene]benzenesulfinamide with diisobutylaluminium hydride (DIBAL) resulted in a 1.5:98.5 mixture of diastereomers. unito.it This high degree of facial selectivity is attributed to the steric influence of the bromine atom at the 6-position, which appears to hinder the competing coordination of the pyridyl nitrogen with the reducing agent. unito.it

Similarly, highly enantioselective methods have been developed for related compounds. The asymmetric reduction of 1-(6-bromopyridin-2-yl)ethanone using B-chlorodiisopinocampheylborane (Ipc₂BCl) is a known method to produce the corresponding chiral alcohol, (S)-(6-Bromopyridin-2-yl)ethanol, with an enantiomeric excess (ee) of 87%. thieme-connect.com Further purification through the formation and recrystallization of its camphanate ester can yield the alcohol in an enantiomerically pure form (>99.5% de). thieme-connect.com Chemoenzymatic methods have also been employed, where lipases can resolve racemic mixtures of 1-(6-bromopyridin-2-yl)ethanol (B179776) by selectively esterifying the (R)-enantiomer, allowing for the isolation of the unreacted (S)-enantiomer with high purity (97-98% ee). researchgate.net

Diastereoselective reactions where this compound or its derivatives act as substrates are also of significant interest. Although specific examples starting directly with this compound are not extensively documented, studies on analogous systems highlight the potential for high stereocontrol. For example, three-component coupling reactions involving arynes and Schöllkopf's bislactim ether can be used to generate quaternary amino acid derivatives. The use of 2-(bromomethyl)-6-methylpyridine (B1281593) as an electrophile in such a reaction has been shown to proceed with high diastereoselectivity. beilstein-journals.org

The following table summarizes key findings in stereoselective reactions relevant to the this compound scaffold.

| Substrate | Reagent/Catalyst | Product | Stereochemical Outcome | Source |

| 4-methyl-N-[1-(6-bromopyridin-2-yl)ethylidene]benzenesulfinamide | Diisobutylaluminium hydride (DIBAL) | 4-methyl-N-[(1S)-1-(6-bromopyridin-2-yl)ethyl]benzenesulfinamide | 98.5:1.5 dr | unito.it |

| 1-(6-Bromopyridin-2-yl)ethanone | (Ipc)₂BCl | (S)-(6-Bromopyridin-2-yl)ethanol | 87% ee | thieme-connect.com |

| (±)-1-(6-Bromopyridin-2-yl)ethanol | Lipase | (S)-1-(6-Bromopyridin-2-yl)ethanol | 97-98% ee | researchgate.net |

These examples underscore the importance of stereochemical control in the synthesis and derivatization of bromopyridyl alcohols, enabling access to enantiomerically enriched and diastereomerically pure compounds for various synthetic applications.

Applications of 3 Bromopyridin 2 Yl Methanol As a Building Block

In Organic Synthesis

The unique arrangement of the bromo and methanol (B129727) functionalities on the pyridine (B92270) core makes (3-Bromopyridin-2-yl)methanol a valuable precursor for a range of organic molecules.

The reactivity of this compound allows for its use in the synthesis of various heterocyclic compounds. The bromine atom can be readily displaced or involved in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, leading to the formation of fused heterocyclic systems. For instance, it can serve as a precursor for creating substituted pyridines which are core structures in many complex molecules. Pyridinium (B92312) ylides, which can be generated from pyridine derivatives, are known to be versatile reagents in the synthesis of heterocyclic compounds like indolizines and dihydrofurans through cycloaddition reactions. researchgate.net The strategic placement of the bromo and hydroxymethyl groups allows for sequential reactions to build intricate heterocyclic scaffolds.

This compound is a key starting material for the synthesis of advanced organic molecules, including chiral ligands and deuterated compounds. For example, chiral 2,2'-bipyridyl ligands, which are important in asymmetric catalysis, can be synthesized from bromopyridine precursors. thieme-connect.com The synthesis of (S)-1-(6-Bromopyridin-2-yl)ethanol, a related chiral alcohol, highlights the utility of such precursors in creating enantiomerically pure compounds. thieme-connect.com Furthermore, the deuterated version of the title compound, this compound-d2, is used in drug development as a tracer to study the pharmacokinetic and metabolic profiles of drug candidates. medchemexpress.com

In multi-step synthesis, the product of one reaction becomes the starting material for the next, allowing for the construction of complex molecules from simpler ones. udel.edu this compound is frequently integrated into such sequences. For example, in the synthesis of triazolopyrimidine compounds, this compound is prepared by the reduction of 3-bromopicolinaldehyde using sodium borohydride (B1222165) as an intermediate step. google.com This alcohol can then be further modified in subsequent steps. The design of synthetic pathways for Active Pharmaceutical Ingredients (APIs) often involves multi-step processes where selectivity and the use of protecting groups are crucial for achieving the desired complex structure. pharmafeatures.com The dual functionality of this compound makes it an ideal candidate for these elaborate synthetic routes.

Precursor for Advanced Organic Molecules

In Medicinal Chemistry

The pyridine scaffold is a common feature in many biologically active compounds, and this compound provides a convenient entry point for the synthesis of various pharmaceutical agents.

This compound and its derivatives are widely used as intermediates in the pharmaceutical industry for the production of APIs. lookchem.com Organometallic catalysts are often employed in API synthesis to facilitate reactions like cross-coupling, which can be used to modify brominated precursors. researchgate.net The compound serves as a building block for more complex molecules that may have therapeutic applications. For instance, related structures like (6-Bromopyridin-3-yl)methanol (B45229) are investigated for their potential in drug development. The synthesis of key chiral intermediates, such as specific secondary alcohols, is a critical step in the manufacturing of many pharmaceuticals, and pyridyl alcohols are valuable in this context. researchgate.net

This compound and its derivatives have been instrumental in the development of novel drug candidates targeting key enzymes in disease pathways, such as Glycogen Synthase Kinase-3β (GSK-3β) and RAS proteins.

GSK-3β Inhibitors: GSK-3β is a serine/threonine kinase implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease. nih.govnih.govmdpi.com Several potent GSK-3β inhibitors have been synthesized using bromopyridine precursors. In one study, an alkoxy-substituted pyridinyl derivative was synthesized via a Suzuki coupling with a (3-bromopyridin-4-yl)methanol (B599396) derivative, leading to compounds with high inhibitory activity. nih.gov Another class of inhibitors based on an N-(pyridin-2-yl)cyclopropanecarboxamide scaffold also showed significant GSK-3β inhibition. nih.gov The development of these inhibitors often involves exploring different substituents on the pyridine ring to optimize potency and selectivity. acs.orgfrontiersin.org

| Compound Class | Target | Role of Pyridine Moiety | Reference |

| Imidazopyridine derivatives | GSK-3β | Core scaffold for substitution | nih.gov |

| N-(pyridin-2-yl)cyclopropanecarboxamide | GSK-3β | Hinge binding group | nih.gov |

| 5-(Heteroarylmethylene)hydantoins | GSK-3β | Forms hydrogen bonds in active site | mdpi.com |

RAS Inhibitors: Mutations in RAS proteins are a major driver of many cancers. google.com Developing inhibitors for these proteins is a significant goal in oncology research. This compound derivatives have been used in the synthesis of RAS inhibitors. For example, (S)-1-(3-bromopyridin-2-yl)ethan-1-ol, a closely related chiral alcohol, is a key intermediate in the synthesis of potent RAS inhibitors. google.comgoogle.com These inhibitors can function by inducing a new binding pocket in the RAS protein, often in complex with another cellular protein like cyclophilin A, thereby blocking downstream signaling. justia.com

| Intermediate | Target | Application in Synthesis | Reference |

| (S)-1-(3-bromopyridin-2-yl)ethan-1-ol | RAS | Key building block for macrocyclic inhibitors | google.comgoogle.com |

| This compound derivatives | RAS | Precursors for forming tri-complex inhibitors | justia.com |

Structure-Activity Relationship (SAR) Studies of Derivatives

The strategic modification of the this compound scaffold has been instrumental in conducting structure-activity relationship (SAR) studies. These investigations are crucial in medicinal chemistry to understand how specific structural features of a molecule influence its biological activity, thereby guiding the design of more potent and selective drug candidates.

Researchers have utilized this compound as a key intermediate in the synthesis of various heterocyclic compounds to explore their therapeutic potential. For instance, in the development of novel antibacterial agents, SAR studies have been performed on N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds. nih.gov By synthesizing a library of analogs, it was determined that the placement of the hydroxylamine (B1172632) at the 2-position of the pyridine ring was critical for activity. nih.gov Further modifications, such as the reduction of the N-O bond or acetylation of the hydroxyl group, led to a decrease or complete loss of antibacterial potency, highlighting the importance of the hydroxylamine moiety. nih.gov

In another study focused on identifying novel agents for acute myeloid leukemia (AML), (3-Amino-5-bromopyridin-2-yl)methanol, a derivative of this compound, was used in the synthesis of 1,5-dihydrobenzo[e] Current time information in Bangalore, IN.medchemexpress.comoxazepin-2(3H)-ones. mdpi.com The bromine atom on the pyridine ring facilitated Suzuki coupling reactions to introduce various substituents, allowing for a systematic exploration of the SAR. mdpi.com

Furthermore, the core structure of this compound has been incorporated into diaryloxazoles to probe their activity against androgen receptor-positive breast cancer cells. nih.gov SAR studies revealed that the presence of a 3-pyridyl group at the 2-position of the oxazole, derived from the this compound backbone, resulted in higher potency compared to a phenyl group at the same position. nih.gov

These examples underscore the utility of this compound in generating diverse molecular architectures for SAR studies, which is a cornerstone of modern drug discovery. pitt.edu

Isotope Labeling for Drug Development (e.g., Deuterium (B1214612) Labeling)

Isotope labeling, particularly with deuterium (a stable, heavy isotope of hydrogen), has emerged as a significant strategy in drug development to enhance the pharmacokinetic profiles of therapeutic agents. medchemexpress.com The substitution of hydrogen with deuterium can strengthen the chemical bonds within a drug molecule, making it more resistant to metabolic degradation. mdpi.com This can lead to a longer duration of action, allowing for lower and less frequent dosing, which may reduce side effects. mdpi.com

This compound-d2 is the deuterated form of this compound, where two hydrogen atoms on the methanol group are replaced by deuterium. medchemexpress.commedchemexpress.com This labeled compound serves as a valuable building block for the synthesis of deuterated drug candidates. The presence of deuterium at metabolically vulnerable positions can significantly alter the drug's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com

For example, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and this kinetic isotope effect can slow down the rate of metabolic reactions catalyzed by cytochrome P450 (CYP) enzymes. acs.org By strategically incorporating deuterium into a drug molecule using precursors like this compound-d2, medicinal chemists can block or slow down specific metabolic pathways, leading to improved drug efficacy and safety. mdpi.comacs.org

Isotopically labeled compounds are also indispensable tools as tracers in drug metabolism studies to quantify the parent drug and its metabolites. medchemexpress.com

In Materials Science

The unique chemical properties of this compound also make it a valuable precursor in the field of materials science for the synthesis of a variety of functional materials.

Precursor for Advanced Materials

This compound and its derivatives are utilized as precursors for creating advanced materials with specific functionalities. The presence of both a bromo substituent and a hydroxymethyl group allows for sequential or simultaneous reactions to build complex molecular architectures.

For instance, 6-substituted 2-bromopyridine (B144113) compounds, which can be conceptually derived from the this compound framework, are versatile intermediates. researchgate.net They can be transformed into advanced material intermediates through transition-metal-catalyzed reactions like Suzuki, Ullmann, and Sonogashira couplings. researchgate.net The resulting unsymmetrical 2,6-disubstituted pyridines serve as building blocks for various functional materials. researchgate.net

Furthermore, the synthesis of bipyridine derivatives, which are important components in many advanced materials, can be achieved using bromopyridine precursors. mdpi.com These bipyridine units are integral to the structure of ligands for metal complexes, which have applications in catalysis and as building blocks for supramolecular assemblies. mdpi.com

Synthesis of Polymers and Coordination Compounds

The pyridine nitrogen and the hydroxyl group of this compound can both act as coordinating sites for metal ions, making it a suitable ligand for the synthesis of coordination compounds. The bromine atom can be further functionalized to create multidentate ligands.

Research has shown that reactions of Mn(NCS)2 with 3-bromopyridine (B30812) in acetonitrile (B52724) lead to the formation of coordination complexes where the manganese(II) cations are coordinated by the pyridine nitrogen atoms. researchgate.net While this specific study used 3-bromopyridine, the principles can be extended to this compound, where the hydroxyl group could also participate in coordination. The resulting coordination compounds can exhibit interesting magnetic and thermal properties. researchgate.net

Coordination polymers, which are extended networks of metal ions linked by organic ligands, can also be synthesized using building blocks derived from this compound. These materials have potential applications in gas storage, separation, and catalysis. The structural diversity of copper(II) polymeric compounds, for example, showcases the wide range of architectures that can be achieved with different ligands and coordination geometries. tandfonline.com

Development of Catalysts and Ligands

The development of efficient and selective catalysts is a cornerstone of modern chemistry, and this compound serves as a valuable precursor for the synthesis of ligands for catalytic applications. jku.at The pyridine framework is a common feature in many successful ligand designs.

The bromine atom on the this compound ring is particularly useful for introducing phosphine (B1218219) groups via cross-coupling reactions, leading to the formation of P,N-ligands. These ligands are widely used in transition-metal catalysis, for example, in ruthenium-catalyzed asymmetric hydrogenation reactions. acs.org

Moreover, the functionalization of 2-bromopyridine derivatives is a key strategy for creating new organocatalysts and ligands for palladium-catalyzed cross-coupling reactions. researchgate.net The ability to tune the steric and electronic properties of the ligand by modifying the substituents on the pyridine ring allows for the optimization of catalyst performance. uvic.ca For instance, phosphotungstic acid heterogenized by 3-bromopyridine has been shown to be an efficient catalyst for the trimerization of biomass-derived furan (B31954) compounds into fuel precursors. researchgate.net This highlights the potential of using pyridine-based ligands derived from bromopyridines in green chemistry applications. uniroma1.it

Computational and Theoretical Studies of 3 Bromopyridin 2 Yl Methanol and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic nature of (3-Bromopyridin-2-yl)methanol and its derivatives. bohrium.com These calculations provide a foundational understanding of the molecule's behavior at the subatomic level.

The electronic structure of this compound is significantly influenced by the substituents on the pyridine (B92270) ring—the bromine atom, a halogen, and the hydroxymethyl group. The bromine atom at the 3-position acts as an electron-withdrawing group, which perturbs the electron density across the aromatic system. This perturbation affects the molecular orbital configurations and electrostatic properties.

Studies on related brominated pyridine derivatives show that the electron-withdrawing nature of the bromine substituent leads to a decrease in electron density at the pyridine nitrogen atom when compared to unsubstituted pyridine. The molecular electrostatic potential (MEP) map, which visualizes electron charge density, is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. bohrium.comresearchgate.net For similar molecules, MEP maps reveal that regions around the nitrogen atom are typically electron-rich (negative potential), while the areas around the hydrogen atoms and the bromine atom can be electron-deficient (positive potential), indicating sites for potential interactions. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key component of reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining how a molecule will interact with other species. The LUMO indicates the ability to accept an electron, while the HOMO represents the ability to donate an electron. mdpi.com

For bromopyridine derivatives, the energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests that the molecule is more polarizable and reactive, whereas a larger gap implies higher stability. mdpi.com In a study on 3-bromo-2-hydroxypyridine (B31989), a related compound, the HOMO-LUMO energy gap was calculated to be around 5.4 eV in various solvents, indicating significant reactivity. mdpi.com The distribution of these orbitals is also critical; for instance, the HOMO to LUMO transition in 3-bromo-2-hydroxypyridine involves an electron density transfer across the pyridine ring, suggesting a π → π* transition. mdpi.com This analysis helps in understanding intramolecular charge transfer (ICT) mechanisms, which are important for properties like non-linear optics (NLO). bohrium.com

Table 1: Calculated Frontier Orbital Energies for 3-Bromo-2-hydroxypyridine in Various Media Data adapted from a study on 3-bromo-2-hydroxypyridine, a structurally similar compound. mdpi.com

| Medium | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Gas | -6.880 | -1.475 | 5.406 |

| Methanol (B129727) | -6.879 | -1.475 | 5.403 |

| Water | -6.880 | -1.475 | 5.406 |

| DMSO | -6.880 | -1.475 | 5.405 |

Electronic Structure Analysis

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. arxiv.org

The conformational landscape of this compound in solution is determined by the rotational freedom around the C2-C(methanol) bond and the C-O bond of the hydroxymethyl group. Theoretical studies on similar alkyl-substituted pyridines have shown that interactions between the substituent and the nitrogen lone pair electrons can stabilize certain conformations. colostate.edu For this compound, intramolecular hydrogen bonding between the hydroxyl proton and the pyridine nitrogen is a key factor that could stabilize a specific planar conformation.

Potential energy surface (PES) scans are used to identify the most stable conformations. For the related 3-bromo-2-hydroxypyridine, a PES scan as a function of the O-H bond rotation revealed the most stable geometry. mdpi.com A similar analysis for this compound would elucidate the preferred orientation of the hydroxymethyl group relative to the pyridine ring, which is crucial for its interaction with other molecules and biological targets.

MD simulations can model the explicit interactions between this compound and solvent molecules. In polar solvents like water or methanol, the molecule will act as both a hydrogen bond donor (via the -OH group) and acceptor (via the nitrogen atom and oxygen atom). The solvent shell around the solute molecule influences its conformation and reactivity.

Studies on methanol-water mixtures show that the presence of a co-solvent like methanol can disrupt the hydrogen-bonding network of water. researchgate.net The interaction of this compound with different solvents can be quantified by calculating interaction energies. Quantum chemical calculations on 3-bromo-2-hydroxypyridine showed that the total energy of the molecule decreases with increasing solvent polarity, indicating stabilization by the solvent environment. researchgate.net Furthermore, intermolecular interactions like halogen bonding (involving the bromine atom) and π-π stacking (between pyridine rings) are significant in governing the assembly of these molecules in both solution and the solid state. iucr.org

Conformation and Dynamics in Solution

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful method for elucidating reaction mechanisms, identifying intermediates, and calculating the energy barriers associated with chemical transformations. amazonaws.com

For bromopyridine derivatives, reaction pathway modeling has been successfully applied to understand complex processes like palladium-catalyzed cross-coupling reactions and base-catalyzed isomerizations. amazonaws.comresearchgate.net In a Pd-catalyzed C-Br bond activation, DFT calculations can map out the entire catalytic cycle, including oxidative addition, reductive elimination, and the structures of various intermediates and transition states. csic.es For example, in the activation of a 2-bromopyridine (B144113) derivative, the energy barrier for the C-Br bond activation was calculated to be 9.3 kcal/mol, and the bond lengths in the transition state (Pd-Br, Pd-C, and C-Br) were determined. csic.es

Mechanistic studies on the isomerization of 3-bromopyridines have proposed a pathway involving a highly reactive 3,4-pyridyne intermediate. amazonaws.com Reaction profile calculations can track the energy changes as the reaction progresses, identifying intermediates like 4-bromopyridine (B75155) that may build up before being consumed. amazonaws.com These models provide a rationale for the observed regioselectivity in substitution reactions. amazonaws.comresearchgate.net

Table 2: Calculated Bond Distances in a Pd-Catalyzed C-Br Activation Transition State Data adapted from a DFT study on a 2-bromopyridine derivative. csic.es

| Bond | Calculated Distance (Å) in Transition State 2 (TS2) |

|---|---|

| C-Br | 2.239 |

| Pd-Br | 2.664 |

| Pd-C | 2.222 |

By applying these computational techniques to this compound, researchers can predict its reactivity in various synthetic transformations, design catalysts for its functionalization, and understand the fundamental steps governing its chemical behavior.

Understanding Reaction Mechanisms at a Molecular Level

Computational chemistry provides a robust framework for elucidating the intricate details of reaction mechanisms. acs.org By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for chemical transformations. DFT calculations are a cornerstone of these investigations, enabling the study of bond-breaking and bond-forming processes with considerable accuracy. acs.org

For pyridine derivatives, these studies have been applied to various reaction types. For instance, the mechanism of the Suzuki-Miyaura cross-coupling reaction, a common method for creating C-C bonds with bromopyridines, has been investigated using computational approaches to understand the catalytic cycle involving palladium complexes. researchgate.netbohrium.comnih.gov Similarly, mechanisms for nucleophilic aromatic substitution (SNAr) on bromopyridines, which can proceed through highly reactive intermediates like pyridynes, have been explored theoretically to explain product distributions. researchgate.net Computational studies on tandem reactions, such as the aza-Michael addition followed by intramolecular cyclization involving guanidinium (B1211019) salts and derivatives, have successfully predicted the most abundant products by calculating the Gibbs free energies of the reaction pathways. mdpi.com While specific mechanistic studies focusing solely on this compound are not prominent in the literature, the principles and methods are well-established for its class of compounds.

The table below summarizes computational methods applied to understand reaction mechanisms in related heterocyclic compounds.

| Reaction Type | Computational Method | Application / Insights | Reference |

| Suzuki-Miyaura Coupling | DFT | Elucidation of the Pd(0)/Pd(II) catalytic cycle. | researchgate.netbohrium.com |

| Nucleophilic Addition | DFT | Modeling of pyridyne intermediates and transition states. | researchgate.net |

| Diels-Alder Cycloaddition | DFT (B3LYP/6-31G*) | Calculation of transition states to predict regio- and stereoisomeric products. | acs.org |

| Tandem Aza-Michael/Cyclization | DFT (M08-HX, B3LYP) | Calculation of Gibbs free energies to predict thermodynamically favored products. | mdpi.com |

Prediction of Selectivity (Regio-, Chemo-, Stereoselectivity)

A significant advantage of theoretical studies is their ability to predict the selectivity of chemical reactions, thereby guiding synthetic efforts to maximize the yield of a desired product. Computational models can calculate the energy barriers associated with different reaction pathways, allowing for the prediction of regio-, chemo-, and stereoselectivity. acs.org

For example, DFT calculations have been employed to understand and predict the regioselectivity of reactions involving substituted pyridynes. Studies have shown that the placement of a halide substituent can perturb the electronic structure of the aryne intermediate, directing incoming nucleophiles to a specific position. researchgate.net This substrate-controlled selectivity is a powerful tool in synthetic design. In the context of Diels-Alder reactions, DFT calculations have been used to predict the regio- and stereoselectivity for halo-substituted 2(H)-pyran-2-ones, with results that align well with experimental observations. acs.org These computational investigations allow chemists to rationalize why a particular isomer is formed preferentially and to design substrates that favor a specific outcome.

Spectroscopic Data Interpretation (e.g., NMR, Mass Spectrometry)

Computational methods are crucial for the interpretation and validation of spectroscopic data. By predicting spectroscopic signatures for proposed structures, these techniques provide an independent verification of experimental results and can help resolve ambiguities in structural assignments.

Validation of Experimental Findings

It is common practice in modern chemical research to compare experimental spectroscopic data with values calculated using quantum chemical methods. researchgate.netbohrium.com DFT, in conjunction with methods like the Gauge-Independent Atomic Orbital (GIAO) approach, is widely used to calculate nuclear magnetic resonance (NMR) chemical shifts. ruc.dk A strong linear correlation between the experimental and calculated chemical shifts for a series of related compounds or for a specific molecule provides high confidence in the structural assignment. mdpi.com